molecular formula C12H13N3O5S B6719538 Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate

Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate

Cat. No.: B6719538
M. Wt: 311.32 g/mol
InChI Key: YOFIUKFDYXOJPG-UHFFFAOYSA-N
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Description

Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the oxadiazole ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The oxadiazole ring is known for its activity against various bacterial and fungal strains .

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. The sulfonamide group is a common pharmacophore in many drugs, and its presence in this compound suggests potential therapeutic applications .

Industry

In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)amino]benzoate
  • Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)thio]benzoate
  • Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)carboxyl]benzoate

Uniqueness

Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-8-13-12(14-20-8)15-21(17,18)7-9-3-5-10(6-4-9)11(16)19-2/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFIUKFDYXOJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)NS(=O)(=O)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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